molecular formula C8H20N6S2 B3272220 3-Amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea CAS No. 56473-15-5

3-Amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea

Cat. No. B3272220
CAS RN: 56473-15-5
M. Wt: 264.4 g/mol
InChI Key: KAKKWWUVNBMWPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines often involves protection of amino functions. One common method is the conversion of an amino function to tert-butyl carbamate, also known as Boc-protection . This method was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .


Chemical Reactions Analysis

The main chemical property of amines is their ability to act as weak organic bases . They react with each other in a typical acid-base neutralization reaction to form a salt . This property might be relevant to “3-Amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea”.

properties

IUPAC Name

1-amino-3-[6-(aminocarbamothioylamino)hexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N6S2/c9-13-7(15)11-5-3-1-2-4-6-12-8(16)14-10/h1-6,9-10H2,(H2,11,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKKWWUVNBMWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNC(=S)NN)CCNC(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401825
Record name Hydrazinecarbothioamide, N,N'-1,6-hexanediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56473-15-5
Record name Hydrazinecarbothioamide, N,N'-1,6-hexanediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1-{6-[(aminocarbamothioyl)amino]hexyl}thiourea
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Reactant of Route 6
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